molecular formula C13H14FNO2 B6237455 tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate CAS No. 2354203-12-4

tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate

Cat. No.: B6237455
CAS No.: 2354203-12-4
M. Wt: 235.3
InChI Key:
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Description

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate: is an organic compound with the molecular formula C13H14FNO2. This compound is of interest due to its unique structural features, which include a tert-butyl carbamate group and an ethynyl-fluorophenyl moiety. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethynyl-5-fluoroaniline.

    Protection of the Amino Group: The amino group of 2-ethynyl-5-fluoroaniline is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 2-ethynyl-5-fluoroaniline and tert-butyl chloroformate are handled in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving automated control systems for temperature, pressure, and mixing.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nucleophiles (e.g., sodium azide) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield complex aromatic compounds, while oxidation or reduction can lead to various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its structural features may contribute to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethynyl and fluorophenyl groups, which can participate in various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-amino-5-fluorophenyl)carbamate
  • tert-Butyl N-(2-bromo-5-fluorophenyl)carbamate
  • tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate

Comparison

Compared to similar compounds, tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate is unique due to the presence of the ethynyl group. This group enhances its reactivity and allows for additional synthetic transformations that are not possible with other similar compounds. The fluorophenyl group also contributes to its distinct chemical properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2354203-12-4

Molecular Formula

C13H14FNO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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